(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride
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Overview
Description
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is a compound that combines a thiophene ring with a triazole ring, linked by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The thiophene and triazole rings are linked via a methanamine group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or thiophene S,S-dioxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11ClN4S |
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Molecular Weight |
230.72 g/mol |
IUPAC Name |
[1-(thiophen-2-ylmethyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4S.ClH/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8;/h1-3,5H,4,6,9H2;1H |
InChI Key |
QMXOKDBNIVMVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=N2)CN.Cl |
Origin of Product |
United States |
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